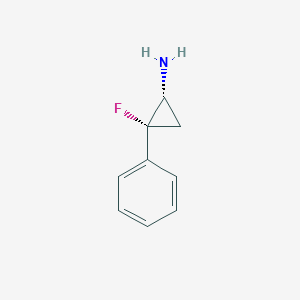

(1R,2R)-2-Fluoro-2-phenylcyclopropanamine

Description

Significance of Cyclopropane (B1198618) Derivatives in Chemical Biology

The cyclopropane ring, a three-membered carbocycle, is a unique structural motif that has garnered substantial interest in chemical and pharmaceutical sciences. unl.ptnih.gov Its inherent ring strain and distinct electronic properties, characterized by "bent" bonds with high p-character, confer upon it olefin-like qualities in certain reactions. unl.ptnbinno.com

In medicinal chemistry, the incorporation of a cyclopropane ring offers several advantages:

Conformational Rigidity: The rigid nature of the cyclopropane ring allows chemists to lock the spatial arrangement of functional groups within a molecule. nbinno.com This conformational constraint can lead to more precise binding to biological targets like enzymes and receptors, potentially enhancing potency and selectivity. nbinno.com

Metabolic Stability: Compared to more flexible aliphatic chains, the cyclopropane moiety is generally more resistant to metabolic degradation pathways such as oxidation. nbinno.com This can result in a longer biological half-life for a drug, improving its pharmacokinetic profile. nbinno.com

Diverse Biological Activities: Natural and synthetic compounds containing a cyclopropane ring exhibit a wide spectrum of biological activities, including enzyme inhibition and neurochemical effects, making them valuable for developing new therapeutic agents. unl.ptresearchgate.net This structural unit is found in numerous natural products and is considered a privileged motif in drug development. nih.govresearchgate.net

Importance of Fluorine Introduction in Bioactive Molecules

The strategic introduction of fluorine into organic molecules is a widely used strategy in modern drug discovery, with approximately 20% of all commercial pharmaceuticals containing at least one fluorine atom. wikipedia.orgcosmosmagazine.com This is due to the unique properties of the fluorine atom, which can profoundly alter a molecule's biological and physical characteristics. numberanalytics.com

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (around 485 kJ mol⁻¹) compared to a carbon-hydrogen (C-H) bond (around 416 kJ mol⁻¹). chimia.ch This strength makes the C-F bond resistant to metabolic cleavage, which can protect the drug molecule from degradation by metabolic enzymes and prolong its duration of action. wikipedia.orgchimia.ch

Increased Lipophilicity and Bioavailability: The C-F bond is more hydrophobic than the C-H bond, and adding fluorine can increase a molecule's lipophilicity. wikipedia.org This often improves its ability to penetrate cell membranes, thereby enhancing bioavailability. wikipedia.orgresearchgate.net

Modulation of Physicochemical Properties: As the most electronegative element, fluorine can alter the electronic properties of a molecule. numberanalytics.comchimia.ch This can influence its binding affinity to target proteins through polar interactions and can protect adjacent parts of the molecule from metabolic attack. wikipedia.orgresearchgate.net

Overview of Stereochemical Purity in Academic Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in pharmacology and drug design. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, have a different pharmacological profile, or even be toxic. nih.gov

Therefore, establishing stereochemical purity is paramount in academic and industrial research. mdpi.com

Pharmacological Selectivity: The interaction of drugs with biological systems, which are themselves chiral (e.g., proteins and enzymes), is often stereospecific. nih.gov A pure enantiomer can offer greater selectivity and a better therapeutic index.

Regulatory Requirements: Regulatory bodies require detailed specifications for pharmaceutical products to guarantee their stereochemical identity and purity. mdpi.com

Advanced Analytical Methods: The need for stereochemical purity has driven the development of sophisticated analytical techniques like chiral chromatography (GC, HPLC) and nuclear magnetic resonance (NMR) spectroscopy to separate and identify enantiomers. libretexts.orgacs.org Research focuses on creating and validating these methods for routine analysis during drug development. nih.govmdpi.com

Detailed Research Findings

Research into fluorinated derivatives of 2-phenylcyclopropylamine has led to the identification of potent and selective ligands for specific neurological targets.

Synthesis and Stereochemistry

The synthesis of fluorinated 2-phenylcyclopropylamine derivatives often involves multi-step sequences. A key strategy is the transition metal-catalyzed [2+1]-cycloaddition of an aromatic vinyl fluoride (B91410). nih.gov For instance, the enantioselective synthesis of a key intermediate for compounds like (1R,2R)-2-Fluoro-2-phenylcyclopropanamine can be achieved through asymmetric cyclopropanation using a chiral copper catalyst system. nih.gov The absolute stereochemistry of the resulting products is crucial and is often established by comparing the optical rotation of materials produced via chiral HPLC separation with those from an asymmetric synthesis route. nih.gov

Biological Activity as a Serotonin (B10506) Receptor Agonist

A series of fluorinated 2-phenylcyclopropylmethylamines, structurally related to this compound, have been synthesized and evaluated for their activity at serotonin (5-HT) receptors. nih.gov Specifically, these compounds were investigated as agonists for the 5-HT2C receptor, a promising target for treating obesity and central nervous system disorders. nih.gov Research has shown that compounds with the (1R,2R) configuration exhibit high potency as 5-HT2C agonists. nih.gov The introduction of the fluorine atom is a key modification based on previous work on non-fluorinated 2-phenylcyclopropylmethylamines. nih.gov The subtype selectivity, particularly against the 5-HT2B receptor, is a critical challenge and a primary goal of this research, as 5-HT2B agonism has been linked to adverse cardiac effects. nih.gov

Data Tables

Physicochemical Properties of 2-Fluoro-2-phenylcyclopropanamine Isomers

| Property | Value (for (1S,2R) isomer) |

| Molecular Formula | C₉H₁₀FN |

| IUPAC Name | (1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine |

| Canonical SMILES | N[C@H]1C[C@@]1(F)c1ccccc1 |

| Net Charge | 0 |

| Number of Atoms | 21 |

Functional Activity of Related Fluorinated Cyclopropane Derivatives at 5-HT₂ Receptors

Data adapted from research on N-methylated and substituted analogs.

| Compound (Hydrochloride Salt) | 5-HT₂C Agonism EC₅₀ (nM) | 5-HT₂A Agonism EC₅₀ (nM) | 5-HT₂B Agonism EC₅₀ (nM) |

| (+)-[(1R,2R)-2-Fluoro-2-phenylcyclopropyl]methanamine | 1.3 | 29 | 1.8 |

| (+)-[(1R,2R)-2-Fluoro-2-(m-tolyl)cyclopropyl]methanamine | 0.9 | 100 | >10000 |

| (+)-[(1R,2R)-2-Fluoro-2-(3-fluorophenyl)cyclopropyl]methanamine | 1.3 | 26 | 2.5 |

| (+)-[(1R,2R)-2-(3-Chlorophenyl)-2-fluorocyclopropyl]methanamine | 2.5 | 49 | 2.8 |

Source: Adapted from functional activity data presented in related research. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

810659-17-7 |

|---|---|

Molecular Formula |

C9H10FN |

Molecular Weight |

151.18 g/mol |

IUPAC Name |

(1R,2R)-2-fluoro-2-phenylcyclopropan-1-amine |

InChI |

InChI=1S/C9H10FN/c10-9(6-8(9)11)7-4-2-1-3-5-7/h1-5,8H,6,11H2/t8-,9-/m1/s1 |

InChI Key |

UJTQURLMCYMANH-RKDXNWHRSA-N |

Isomeric SMILES |

C1[C@H]([C@@]1(C2=CC=CC=C2)F)N |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)F)N |

Origin of Product |

United States |

Stereochemical Investigations and Conformational Analysis of 1r,2r 2 Fluoro 2 Phenylcyclopropanamine

Diastereomeric and Enantiomeric Relationships of Fluorinated Cyclopropanamines

The structure of 2-Fluoro-2-phenylcyclopropanamine contains two chiral centers, at the C1 and C2 positions of the cyclopropane (B1198618) ring. This gives rise to a total of four possible stereoisomers. Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.comchemistrysteps.com The specific isomer, (1R,2R)-2-Fluoro-2-phenylcyclopropanamine, is defined by the 'R' configuration at both chiral centers.

The relationships between these four stereoisomers can be categorized as either enantiomeric or diastereomeric:

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For a molecule with multiple chiral centers, its enantiomer has the opposite configuration (R vs. S) at every chiral center. masterorganicchemistry.comyoutube.com

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com This occurs in molecules with two or more chiral centers when at least one, but not all, of the chiral centers have the same configuration. masterorganicchemistry.compearson.com

For 2-Fluoro-2-phenylcyclopropanamine, the (1R,2R) isomer's enantiomer is the (1S,2S) isomer. The (1R,2S) and (1S,2R) isomers are diastereomers of the (1R,2R) compound. masterorganicchemistry.com The synthesis of such complex molecules can often result in a mixture of these stereoisomers, necessitating advanced purification and analytical techniques to isolate and identify the desired compound. nih.gov

Table 1: Stereoisomers of 2-Fluoro-2-phenylcyclopropanamine

| Stereoisomer | Relationship to this compound |

|---|---|

| (1S,2S)-2-Fluoro-2-phenylcyclopropanamine | Enantiomer |

| (1S,2R)-2-Fluoro-2-phenylcyclopropanamine | Diastereomer |

| (1R,2S)-2-Fluoro-2-phenylcyclopropanamine | Diastereomer |

Determination of Absolute Configuration (e.g., X-ray Crystallography)

Determining the absolute configuration—the precise three-dimensional arrangement of atoms—of a specific stereoisomer like this compound is crucial for understanding its chemical and biological properties. purechemistry.org Several powerful analytical techniques are employed for this purpose.

X-ray Crystallography stands as the definitive method for determining absolute configuration. purechemistry.orgnih.gov The technique involves irradiating a single, purified crystal of the compound with an X-ray beam. nih.gov The resulting diffraction pattern is analyzed to generate a detailed three-dimensional map of electron density within the molecule, which unambiguously reveals the spatial arrangement of its atoms. nih.gov This method has been successfully used to confirm the configuration of related complex molecules, such as (1R,2R)-1-cyclohexyl-1-phenyl-2-methylaminopropane hydrochloride. researchgate.net

Other significant methods include:

Vibrational Optical Activity (VOA): This category includes Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). nih.gov VOA techniques measure the differential interaction of chiral molecules with polarized light. The absolute configuration is assigned by comparing the experimental VCD or ROA spectrum with spectra calculated via ab initio density functional theory (DFT) for a known configuration. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can be used with chiral derivatizing agents (CDAs). frontiersin.org The chiral amine is reacted with the (R) and (S) enantiomers of a CDA, forming a pair of diastereomers. These diastereomers will exhibit distinct signals in the NMR spectrum, and a comparison of these spectra can be used to deduce the absolute configuration of the original amine. frontiersin.org

Chemical Correlation: This involves chemically transforming the molecule of unknown configuration into a compound whose absolute configuration has already been established, without altering the chiral center . libretexts.org

Table 2: Methods for Determining Absolute Configuration

| Method | Principle |

|---|---|

| X-ray Crystallography | Analysis of X-ray diffraction from a single crystal to produce a 3D electron density map of the molecule. nih.gov |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. nih.gov |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra allows for configurational assignment. frontiersin.org |

Conformational Dynamics of the Cyclopropane Ring System

The cyclopropane ring forms the core of this compound. Unlike larger cycloalkanes, the three-membered cyclopropane ring is conformationally rigid. dalalinstitute.comlumenlearning.com

Key features of the cyclopropane ring system include:

Planarity: The three carbon atoms of the ring are constrained to lie in a single plane, giving the ring a flat, triangular geometry. lumenlearning.comlibretexts.org

High Strain: This planarity induces significant ring strain, which is a combination of two factors:

Angle Strain: The internal C-C-C bond angles are forced to be 60°, a severe deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms. chemistrysteps.comlibretexts.org This leads to weaker "bent bonds" with less effective orbital overlap. libretexts.orgyoutube.com

Torsional Strain: Due to the planar structure, the hydrogen atoms (and other substituents) on adjacent carbon atoms are held in a fully eclipsed conformation, maximizing repulsive forces. chemistrysteps.comlibretexts.org

Lack of Conformational Dynamics: Larger rings like cyclobutane (B1203170) and cyclopentane (B165970) can pucker or adopt envelope/twist conformations to alleviate torsional strain. libretexts.orgyoutube.com Cyclopropane, however, lacks this flexibility and is locked into a single, highly strained conformation. libretexts.orgchemistrysteps.com It does not undergo the "ring-flipping" observed in molecules like cyclohexane. nih.gov

Table 3: Strain in Small Cycloalkanes

| Cycloalkane | Angle Strain | Torsional Strain | Conformational Flexibility |

|---|---|---|---|

| Cyclopropane | High (60° angles) libretexts.org | High (fully eclipsed) libretexts.org | Rigid and planar lumenlearning.com |

| Cyclobutane | Moderate | Partially relieved | Puckered ("butterfly") conformation libretexts.orgyoutube.com |

| Cyclopentane | Low | Partially relieved | Envelope and half-chair conformations dalalinstitute.comyoutube.com |

Impact of Fluorine and Phenyl Substituents on Molecular Conformation

The preferred three-dimensional shape of this compound is dictated by the steric and electronic influences of the fluorine and phenyl substituents attached to the rigid cyclopropane ring.

The fluorine atom , though small, is highly electronegative and has a profound electronic effect on the molecule. acs.org Its strong electron-withdrawing nature alters the charge distribution across the cyclopropane ring and can influence the stability of adjacent functional groups. rsc.org The introduction of fluorine can increase the strain energy of the cyclopropane ring. acs.org The C-F bond creates a strong dipole, which will interact with other polar bonds in the molecule, influencing the lowest-energy conformation.

The combined effect of having both a fluorine and a phenyl group on the same carbon atom (geminal substitution) creates a complex conformational landscape. The molecule must balance the steric repulsion from the bulky phenyl group against the powerful electronic effects of the fluorine atom. The final, most stable conformation represents the lowest-energy compromise between these competing forces. Computational studies using quantum mechanics are essential tools for modeling these interactions and predicting the most stable conformations by calculating the potential energy associated with different substituent orientations. acs.orgnih.gov

Mechanistic Studies of Molecular Interactions and Enzyme Inhibition

Interaction with Monoamine Oxidases (MAO-A and MAO-B)

The introduction of a fluorine atom to the cyclopropane (B1198618) ring of phenylcyclopropylamines has been shown to increase inhibitory activity towards both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.gov Studies on fluorinated phenylcyclopropylamines and their analogues have provided a deeper understanding of their inhibitory profiles, mechanisms, and the stereochemical factors governing their selectivity.

The absolute configuration of 2-Fluoro-2-phenylcyclopropanamine plays a critical role in its potency as an MAO inhibitor. Research on recombinant human liver MAO-A and MAO-B has demonstrated that the (1S,2S)-enantiomer is a more potent inhibitor of both enzyme isoforms compared to the (1R,2R)-enantiomer. nih.gov This indicates that the fundamental enantioselectivity of MAO inhibition observed for the non-fluorinated parent compound, tranylcypromine (B92988), is not altered by the presence of the fluorine atom. nih.gov

| Compound | Target Enzyme | Inhibitory Potency |

|---|---|---|

| (1S,2S)-2-Fluoro-2-phenylcyclopropanamine | MAO-A | More Potent |

| (1R,2R)-2-Fluoro-2-phenylcyclopropanamine | MAO-A | Less Potent |

| (1S,2S)-2-Fluoro-2-phenylcyclopropanamine | MAO-B | More Potent |

| This compound | MAO-B | Less Potent |

Fluorinated phenylcyclopropylamines generally exhibit time- and concentration-dependent inhibition of both MAO-A and MAO-B, which is characteristic of an irreversible mechanism. nih.gov Irreversible inhibitors of monoamine oxidases, such as cyclopropylamines, typically function by forming a stable, covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govfrontiersin.org This process involves the inhibitor being activated by the MAO enzyme itself. nih.gov The formation of this covalent adduct effectively inactivates the enzyme, and its activity can only be restored through the synthesis of new enzyme molecules. nih.gov

Stereochemistry is a crucial determinant of the inhibitory selectivity of these compounds. Interestingly, the fluorination at the 2-position of the cyclopropane ring in 1-phenylcyclopropylamine, a known selective inhibitor of MAO-B, reverses its selectivity, resulting in a potent inhibitor that is selective for MAO-A. nih.gov Further studies on related compounds, such as 1-aryl-2-fluorocyclopropylamines, confirmed that derivatives with fluorine at the 2-position of the cyclopropane ring were potent and selective irreversible inhibitors of MAO-A. nih.gov The initial reversible binding of the inhibitor to the enzyme's active site is a key factor in determining this selectivity. nih.gov

Inhibition of Microbial Tyramine (B21549) Oxidase

Analogues of 2-Fluoro-2-phenylcyclopropanamine have been investigated as inhibitors of microbial tyramine oxidase from Arthrobacter sp. nih.govacs.org These studies highlight the structural features that enhance inhibitory activity against this copper-containing monoamine oxidase. nih.gov

Research has consistently shown that trans-2-Fluoro-2-phenylcyclopropanamine and its analogues are competitive inhibitors of microbial tyramine oxidase. nih.govacs.orgnih.gov This mode of inhibition implies that the compound competes with the natural substrate, tyramine, for binding to the active site of the enzyme. The presence of a free amino group directly attached to the cyclopropane ring and a fluorine atom positioned cis to this amino group were identified as key structural features that augment the inhibitory potency against tyramine oxidase. nih.gov The trans-isomer of 2-fluoro-2-phenylcyclopropylamine was found to be a particularly potent competitive inhibitor. nih.gov

The inhibitory activity against microbial tyramine oxidase is highly dependent on the absolute configuration of the inhibitor. nih.govacs.org The (1S,2S)-enantiomer of 2-Fluoro-2-phenylcyclopropanamine was identified as an excellent and potent inhibitor of tyramine oxidase. nih.govacs.org In stark contrast, the (1R,2R)-enantiomer was found to be essentially devoid of any significant inhibitory activity against the enzyme. nih.govacs.org

| Compound | Inhibitory Activity |

|---|---|

| (1S,2S)-2-Fluoro-2-phenylcyclopropanamine | Excellent Inhibitor |

| This compound | Essentially Devoid of Activity |

Engagement with Lysine-Specific Demethylase 1 (LSD1)

LSD1, also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). nih.gov Its dysregulation is implicated in various cancers, making it a significant therapeutic target. nih.gov

Cyclopropylamine (B47189) derivatives, including this compound, function as mechanism-based irreversible inhibitors of LSD1. nih.govduke.edu The inhibitory process is time-dependent and follows a two-step kinetic model involving initial, reversible binding to the enzyme, followed by an irreversible inactivation step. nih.gov

The core of the mechanism lies in the interaction with the FAD cofactor within the enzyme's active site. nih.gov The cyclopropylamine moiety of the inhibitor undergoes an oxidation reaction catalyzed by the FAD. This leads to the opening of the strained cyclopropyl (B3062369) ring and the subsequent formation of a stable, covalent adduct between the inhibitor and the N5 or C4a atom of the flavin ring of FAD. nih.govacs.org This covalent modification permanently blocks the catalytic activity of LSD1, as it prevents the binding and demethylation of its histone substrates. researchgate.net Mass spectrometry studies have confirmed that FAD is the site of this covalent modification. nih.govduke.edu

The affinity and potency of cyclopropylamine derivatives for LSD1 are heavily influenced by their structural characteristics. The parent compound, trans-2-phenylcyclopropylamine (tranylcypromine), is a known inhibitor, but strategic modifications to its structure have led to the development of more potent and selective agents. nih.gov

Fluorination of the phenyl ring, as seen in this compound, is a key strategy for enhancing inhibitory activity. The introduction of fluorine atoms can increase the stability of the FAD-inhibitor adduct through interactions with surrounding amino acid residues in the LSD1 active site. nih.govresearchgate.net For example, the structure of LSD1 in complex with a 2-pentafluorophenyl derivative (2-PFPA) revealed that the fluorine atoms limit the torsion of the phenyl ring, preventing clashes with residues like Tyr761 and allowing for a more favorable binding pose. researchgate.net

Studies involving various substituted derivatives have elucidated key structure-activity relationships. For instance, the compound S2101, which features two meta-fluorine atoms and an ortho-benzyloxy group on the phenyl ring, exhibits significantly stronger LSD1 inhibition than tranylcypromine. nih.govacs.org The enhanced potency is attributed to increased hydrophobic interactions and the specific placement of the fluorine atoms. acs.org

| Compound | Key Structural Features | kinact/KI (M-1s-1) | Reference |

|---|---|---|---|

| Tranylcypromine (2-PCPA) | Unsubstituted Phenyl Ring | ~22-43 | nih.govduke.edu |

| S1201 | ortho-benzyloxy substitution | 447 | acs.org |

| S2101 | ortho-benzyloxy, di-meta-fluoro | 4560 | nih.govacs.org |

Ligand Binding to Sigma Receptors (Sigma-1 and Sigma-2)

Sigma receptors are unique intracellular proteins primarily located at the endoplasmic reticulum. sigmaaldrich.com They are classified into two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), which are structurally distinct and represent important targets for drug development in areas such as neurological disorders and oncology. sigmaaldrich.comnih.gov

Fluorinated 2-arylcyclopropan-1-amines have emerged as a new class of sigma receptor ligands, with substitution patterns on the aryl ring significantly influencing affinity and selectivity. nih.gov Generally, compounds with substituents at the 4-position (para) of the phenyl ring demonstrate much higher activity compared to those substituted at the 3-position (meta). nih.gov

For this class of compounds, subtle changes can shift the preference between the two sigma subtypes. For example, trans-2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine is a highly potent σ₁ receptor ligand, while cis-2-fluoro-2-(4-trifluoromethylphenyl)cyclopropan-1-amine is the most potent σ₂ ligand within its tested series. nih.gov This highlights the distinct pharmacophores required for optimal binding at each subtype.

| Compound | Stereochemistry | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Reference |

|---|---|---|---|---|

| 2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine | trans | 4.8 | >1000 | nih.gov |

| 2-Fluoro-2-(4-trifluoromethylphenyl)cyclopropan-1-amine | cis | >1000 | 95 | nih.gov |

Stereochemistry is a critical determinant of activity for ligands targeting sigma receptors. The relative orientation of the substituents on the cyclopropane ring (cis vs. trans) and the absolute configuration of the chiral centers profoundly impact binding affinity and selectivity. nih.govnih.gov

Within the fluorinated 2-arylcyclopropan-1-amine series, the trans and cis isomers exhibit distinct profiles. For instance, trans-2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine shows high potency and selectivity for the σ₁ receptor. nih.gov In other related series, such as 1-phenyl-2-cyclopropylmethylamines, the (-)-cis enantiomer showed a preference for the σ₁ subtype, whereas the (+)-cis enantiomer preferred the σ₂ subtype. nih.gov This demonstrates that the specific three-dimensional arrangement of the pharmacophoric elements—the amine, the phenyl ring, and any substituents—is precisely recognized by the binding pockets of the sigma receptor subtypes, leading to differential affinities.

Exploration of Other Enzyme Systems and Protein Targets

While the primary focus has been on LSD1 and sigma receptors, the chemical scaffold of this compound suggests potential interactions with other protein targets, particularly other FAD-dependent amine oxidases.

The most notable of these are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), the original targets for the parent compound, tranylcypromine. nih.gov Much of the drug design effort for LSD1 inhibitors has focused on achieving selectivity over these two enzymes to minimize off-target effects. For example, the addition of fluorine and bulky substituents to the tranylcypromine scaffold, as in compound S2101, not only enhances LSD1 potency but also significantly weakens its inhibitory activity against both MAO-A and MAO-B. acs.org

Furthermore, the versatility of the cyclopropylamine scaffold has been explored for targeting completely different receptor systems. For example, cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid have been synthesized and evaluated as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate (B1630785) receptor in the central nervous system. nih.gov While this represents a significant structural departure from this compound, it underscores the potential for this chemical motif to be adapted for a wide range of protein targets beyond its classical applications.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Fluorine Position and Substitution on Cyclopropane (B1198618) Ring

The fluorine atom's primary electronic influence stems from its high electronegativity (3.98 on the Pauling scale). tandfonline.com When placed on the cyclopropane ring vicinal to the amine group, as in (1R,2R)-2-Fluoro-2-phenylcyclopropanamine, it exerts a powerful electron-withdrawing inductive effect. This effect reduces the electron density on the neighboring nitrogen atom of the amine. nih.gov

Table 1: Illustrative Impact of Fluorination on Amine Basicity in Structurally Related Compounds Data derived from a study on PDE9 inhibitors to illustrate the general principle of fluorine's effect on pKa. nih.gov

| Compound Type | Functional Group | pKa (Non-fluorinated) | pKa (Fluorinated Analog) | pKa Shift |

|---|---|---|---|---|

| PDE9 Inhibitor Series | Basic Pyrrolidine | ~9.5-10.5 | ~7.2-9.4 | -1.1 to -3.3 |

Role in Conformational Restriction and Bioisosteric Replacement

Fluorine is frequently employed as a bioisostere for a hydrogen atom in medicinal chemistry. researchgate.netsci-hub.se Although slightly larger (van der Waals radius of 1.47 Å for F vs. 1.20 Å for H), its size is generally considered a modest perturbation from a steric standpoint. tandfonline.comsci-hub.se This substitution, however, introduces significant changes in electronic and conformational properties. acs.org

The cyclopropane ring itself is inherently rigid and conformationally constrained. libretexts.org The addition of a fluorine atom can further influence the molecule's preferred conformation. nih.gov The C-F bond can participate in unique non-covalent interactions and stereoelectronic effects, such as a preference for a gauche orientation relative to other substituents, which can stabilize specific rotamers. nih.gov In a study on fluorocyclopropyl analogs of cabozantinib, the fluorine substituent was shown to have a significant electronic contribution to the molecule's conformation and the properties of adjacent functional groups, an observation termed the "trans-fluorine effect". nih.gov This conformational locking can be advantageous for optimizing the presentation of key binding groups to a biological target, potentially increasing potency and selectivity. nih.govresearchgate.net

A primary driver for incorporating fluorine in drug design is to enhance metabolic stability. tandfonline.comacs.org The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~105.4 kcal/mol) than a typical carbon-hydrogen (C-H) bond. nih.gov This high bond strength makes the C-F bond resistant to oxidative metabolism, a common pathway for drug deactivation mediated by enzymes such as the cytochrome P450 family. tandfonline.comannualreviews.org

By replacing a metabolically liable hydrogen atom with fluorine, medicinal chemists can strategically "block" a site of metabolic attack. tandfonline.comannualreviews.org For a molecule like this compound, the fluorine atom at the C2 position prevents potential oxidation at that site. This design strategy can lead to improved bioavailability and a more predictable pharmacokinetic profile, as the molecule is less susceptible to metabolic breakdown at that position. researchgate.netannualreviews.org This approach is a cornerstone of modern drug design, leveraging the unique chemical properties of fluorine to engineer more robust therapeutic agents. acs.org

Effects of Aromatic Ring Substitution on Biological Activity

Modifying the phenyl ring of 2-fluoro-2-phenylcyclopropanamine analogs provides a powerful secondary handle to tune biological activity, selectivity, and potency. The electronic nature and position of substituents on the aromatic ring can dramatically alter the molecule's interaction with its biological targets.

Studies on a series of trans-2-aryl-2-fluoro-cyclopropylamines as inhibitors of monoamine oxidases A (MAO-A) and B (MAO-B) have elucidated the impact of para-substitution. nih.gov For the inhibition of MAO-A, a clear trend was observed: the introduction of electron-withdrawing groups at the para-position increased the inhibitory potency. nih.gov In contrast, electron-donating groups like methyl or methoxy (B1213986) had little to no influence on MAO-A inhibition compared to the unsubstituted phenyl analog. nih.gov

Interestingly, this electronic effect was largely absent for MAO-B inhibition, where aromatic ring substitution in the trans series had essentially no effect on potency. nih.gov This differential sensitivity suggests that the electronic properties of the aromatic ring are a key determinant for binding or mechanism at the MAO-A active site but not at the MAO-B active site. nih.gov

Table 2: Effect of Para-Substitution on MAO Inhibition for trans-2-Aryl-2-fluoro-cyclopropylamine Analogs Data synthesized from findings reported in literature. nih.gov

| Para-Substituent (X) | Substituent Type | Effect on MAO-A Inhibition | Effect on MAO-B Inhibition |

|---|---|---|---|

| -H | Neutral | Baseline Activity | Baseline Activity |

| -CF₃ | Electron-Withdrawing | Increased Potency | No significant effect |

| -F | Electron-Withdrawing | Increased Potency | No significant effect |

| -CH₃ | Electron-Donating | No significant effect | No significant effect |

| -OCH₃ | Electron-Donating | No significant effect | No significant effect |

Positional Isomer Effects

The position of a substituent on the phenyl ring is as critical as its electronic nature. Different biological targets often exhibit distinct preferences for the spatial arrangement of interacting groups. For instance, while para-substitution proved important for modulating MAO-A activity, a different pattern emerged for inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), another common target for phenylcyclopropanamine-based compounds. nih.govnih.gov

In a study focused on developing KDM1A inhibitors, it was discovered that decorating the phenyl ring, particularly at the meta position, with small, often halogenated, functional groups led to a significant improvement in inhibitory activity. nih.gov This finding contrasts with the MAO-A data, where para-substitution was key. nih.gov This highlights a crucial principle of SAR: positional isomerism can be used to dial in potency and, potentially, selectivity between different enzyme targets. The preference for a meta-substituent in KDM1A inhibitors suggests a different binding pocket topography compared to that of MAO-A, where a para-substituent is more favorable.

Correlation between Absolute Configuration and Biological Potency/Selectivity

The stereochemistry of fluorinated phenylcyclopropylamines plays a pivotal role in their interaction with biological targets. Research has consistently demonstrated that the absolute configuration of these compounds is a critical determinant of their potency and, in some cases, their selectivity.

Studies on a series of fluorinated cyclopropylmethylamine derivatives as serotonin (B10506) 5-HT2C receptor agonists have revealed a clear preference for one enantiomer over the other. nih.gov Specifically, the (+)-enantiomers of these compounds were found to be more potent than their corresponding (−)-enantiomers. Through chemical synthesis and analysis, the absolute configuration of the more active (+)-enantiomer of 2-fluoro-2-phenylcyclopropylmethanamine was determined to be (1R,2R). This finding is consistent with previous observations for the broader class of 2-phenylcyclopropylamine scaffolds. nih.govnih.gov

This stereochemical preference underscores the specific and well-defined nature of the binding pocket of the 5-HT2C receptor, where the (1R,2R) configuration allows for optimal interactions. The precise orientation of the phenyl group, the fluorine atom, and the amino group relative to each other, as dictated by the (1R,2R) configuration, is crucial for achieving high-affinity binding and potent agonism.

In the context of monoamine oxidase (MAO) inhibition, the relative orientation of the substituents on the cyclopropane ring is also a key factor. For 2-fluoro-2-phenylcyclopropylamines, a cis relationship between the fluorine atom and the amino group has been identified as a structural feature that enhances inhibitory activity against microbial tyramine (B21549) oxidase, a member of the semicarbazide-sensitive copper-containing monoamine oxidase family. nih.gov The trans-isomer of 2-fluoro-2-phenylcyclopropylamine was found to be the most potent competitive inhibitor in one study, with an IC50 value ten times lower than that of the non-fluorinated parent compound, tranylcypromine (B92988). nih.gov

The following table summarizes the influence of stereochemistry on the biological activity of selected fluorinated phenylcyclopropylamine derivatives.

| Compound | Stereoisomer | Biological Target | Observed Activity |

|---|---|---|---|

| 2-Fluoro-2-phenylcyclopropylmethanamine | (+)-(1R,2R) | 5-HT2C Receptor | More potent agonist activity compared to the (-)-(1S,2S) enantiomer. nih.gov |

| 2-Fluoro-2-phenylcyclopropylmethanamine | (-)-(1S,2S) | 5-HT2C Receptor | Weaker agonist activity compared to the (+)-(1R,2R) enantiomer. nih.gov |

| trans-2-Fluoro-2-phenylcyclopropylamine | Not Specified | Microbial Tyramine Oxidase | Potent competitive inhibitor, 10-fold more potent than tranylcypromine. nih.gov |

| cis-N-Benzyl-2-methoxycyclopropylamine | Racemate | MAO-B | Highly potent irreversible inhibitor, over 20-fold more effective than tranylcypromine. nih.gov |

Rational Design Principles for Fluorinated Cyclopropylamine (B47189) Analogues

The development of fluorinated cyclopropylamine analogues has been guided by several rational design principles aimed at optimizing their pharmacological profiles. These principles are derived from systematic SAR studies and a deep understanding of the structural requirements for potent and selective interactions with specific biological targets. nih.gov

One of the key design considerations is the strategic placement of the fluorine atom. In the context of 5-HT2C receptor agonists, fluorination of the phenyl ring has been a successful strategy to enhance potency and selectivity, as well as to improve drug-like properties. nih.gov However, the introduction of a fluorine atom directly onto the cyclopropane ring, as in this compound, represents a distinct approach to modulate activity. This modification can influence the electronic properties and conformation of the molecule, thereby affecting its binding affinity.

For MAO inhibitors, a crucial design principle is the presence of a free amino group directly attached to the cyclopropane ring. nih.gov This feature appears to be important for inhibitory activity. Furthermore, as mentioned earlier, the stereochemical relationship between the fluorine atom and the amino group is a critical factor to consider in the design of new analogues.

The substitution pattern on the phenyl ring also offers a valuable avenue for molecular refinement. For first-generation 2-phenylcyclopropylmethylamines, substitutions at the 3-position of the phenyl ring with various groups, including fluorine, methyl, and chloro, were well-tolerated without a significant loss of 5-HT2C activity. nih.gov This suggests that this position can be modified to fine-tune the properties of the molecule.

The following table outlines some of the key rational design principles for fluorinated cyclopropylamine analogues and the resulting impact on their biological activity.

| Design Principle | Structural Modification | Resulting Effect on Biological Activity |

|---|---|---|

| Enhancement of MAO Inhibition | Introduction of a fluorine atom on the cyclopropane ring cis to the amino group. nih.gov | Increased inhibitory potency against microbial tyramine oxidase. nih.gov |

| Optimization of 5-HT2C Agonism | Fluorination of the phenyl ring. nih.gov | Development of potent and selective 5-HT2C agonists with improved drug-like properties. nih.gov |

| Maintenance of 5-HT2C Activity | Substitution at the 3-position of the phenyl ring. nih.gov | Generally well-tolerated, allowing for fine-tuning of molecular properties. nih.gov |

| MAO-B Selectivity | Introduction of an alkoxy substituent at the 2-position of the cyclopropyl (B3062369) ring in a cis relationship. nih.gov | Leads to potent and selective irreversible inhibition of MAO-B. nih.gov |

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations (e.g., DFT studies of electronic properties and reaction mechanisms)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties and potential reaction mechanisms of fluorinated phenylcyclopropylamines. While specific DFT studies on (1R,2R)-2-fluoro-2-phenylcyclopropanamine are not extensively detailed in the public domain, research on closely related model compounds provides a clear indication of the methodologies employed and the insights gained.

For instance, first-principles quantum mechanical computations have been performed on analogs like N-protonated-beta-fluoro-beta-phenyl-ethylamine to explore their conformational landscapes. nih.gov Such studies typically utilize levels of theory like B3LYP with basis sets such as 6-31G(d,p), and higher accuracy methods like G3MP2B3. nih.gov These calculations are used to determine thermodynamic functions including internal energy (U), enthalpy (H), entropy (S), and Gibbs free energy (G) for various stable conformations. nih.gov The analysis of these properties helps in understanding the structural and thermodynamic consequences of fluorine substitution. nih.gov

Furthermore, Atoms in Molecules (AIM) analysis of the electron density is a common technique to study intramolecular hydrogen bonding interactions, which can significantly influence the molecule's conformation and reactivity. nih.gov The study of reaction mechanisms, such as the C-F bond activation in fluoroarenes, has been approached through a combination of experimental and DFT methods. rsc.org These investigations reveal concerted SNAr-like pathways where one part of a reagent acts as a nucleophile and another as an electrophile, with the transition state often stabilized by interactions with the fluorine atom. rsc.org

Table 1: Representative Quantum Chemical Calculation Methods for Related Compounds

| Computational Method | Basis Set | Properties Calculated | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-31G(d,p) | Conformational landscapes, Thermodynamic functions (U, H, S, G) | nih.gov |

| G3MP2B3 | - | High-accuracy thermodynamic functions | nih.gov |

| AIM | - | Analysis of intramolecular hydrogen bonding | nih.gov |

Molecular Docking and Binding Mode Predictions with Target Proteins

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein receptor. For this compound and its analogs, docking studies have been particularly focused on understanding their interactions with serotonin (B10506) receptors, especially the 5-HT2C subtype. nih.gov

The development of selective 5-HT2C receptor agonists is a significant challenge due to the high homology among serotonin receptor subtypes. nih.gov Molecular docking studies have been performed to elucidate the possible binding poses of fluorinated cyclopropane (B1198618) derivatives within the 5-HT2C receptor. nih.gov These studies are crucial for explaining the observed potency and selectivity of these compounds. nih.gov

Conformational Analysis via Computational Methods

The three-dimensional shape or conformation of a molecule is critical to its biological activity. Computational methods are widely used to perform conformational analysis, identifying the stable low-energy conformers and the energy barriers between them. For fluorinated cyclopropylamines, the introduction of the fluorine atom has a significant impact on the molecule's conformational preferences. rsc.org

Computational studies on model compounds like 2-fluorocyclopropylamines have been conducted using methods such as Møller-Plesset perturbation theory (MP2 and SCS-MP2). rsc.org These calculations have shown that the potential energy profile for the rotation of the amino group can differ significantly between diastereoisomers. rsc.org For example, in 2-fluorocyclopropylamines, the global minimum conformer for the trans-isomer is more stable than the lowest energy conformer of the cis-isomer. rsc.org

The conformational preferences in these molecules are often governed by stereoelectronic effects, including hyperconjugative interactions. These interactions can lead to different local charge distributions and variations in the hybridization of the nitrogen lone pair, which in turn affects the molecule's basicity and reactivity. rsc.org Full conformational studies on related protonated models have been carried out using first-principles quantum mechanical computations to map the entire conformational landscape. nih.govresearchgate.net These analyses establish the relationships between different stereoisomers and their relative stabilities. nih.govresearchgate.net

Table 2: Calculated Energy Differences Between Conformers of a Model 2-Fluorocyclopropylamine

| Conformer Comparison | Calculated Enthalpy Difference (kcal mol-1) | Computational Method | Reference |

|---|

Predictive Modeling for Structure-Activity Relationships

Predictive modeling for structure-activity relationships (SAR) aims to establish a correlation between the chemical structure of a compound and its biological activity. Computational approaches play a vital role in building these models. While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not widely published, the data from quantum chemical calculations, molecular docking, and conformational analysis provide the foundation for developing such models.

By analyzing the results of molecular docking studies for a series of related compounds, researchers can identify key structural features and intermolecular interactions that are either favorable or unfavorable for binding to a specific target. For example, the docking of various fluorinated 2-phenylcyclopropylmethylamines into the 5-HT2C receptor can reveal which substitutions on the phenyl ring or modifications to the cyclopropane moiety enhance binding affinity and agonist activity. nih.gov

Conformational analysis contributes to SAR by identifying the bioactive conformation—the specific three-dimensional arrangement that the molecule adopts when it binds to its target. Understanding the energy required for a molecule to adopt this bioactive conformation is a critical component of predictive modeling. By combining these computational insights, it is possible to construct hypotheses about the SAR of this compound and its analogs, guiding the synthesis and testing of new compounds with potentially improved therapeutic properties.

Advanced Research Directions and Future Perspectives

Innovations in Asymmetric Synthesis Methodologies

The precise three-dimensional arrangement of atoms in (1R,2R)-2-Fluoro-2-phenylcyclopropanamine is critical to its biological activity. Consequently, the development of robust and efficient asymmetric synthetic methods is a cornerstone of ongoing research. While classical approaches have been established, the future lies in developing more sustainable, scalable, and versatile strategies.

Recent advances have moved beyond stoichiometric chiral reagents towards catalytic processes that offer higher efficiency and atom economy. frontiersin.org Key areas of innovation include the design of novel transition metal catalysts and organocatalysts for asymmetric cyclopropanation and fluorination. For instance, transition metal-catalyzed [2+1]-cycloaddition reactions using fluorinated building blocks are a promising avenue for constructing the core cyclopropane (B1198618) ring with high stereocontrol. nih.gov Research focuses on creating catalysts that can facilitate the enantioselective transfer of fluorinated carbene species to styrenic precursors. researchgate.net

Another innovative direction is the late-stage functionalization of pre-existing cyclopropane scaffolds. This involves the development of regio- and stereoselective C-H fluorination techniques, which could streamline synthetic routes by introducing the fluorine atom at a later step. mdpi.com The use of hypervalent iodine catalysts and photocatalysis represents emerging methodologies that could offer milder reaction conditions and unique reactivity patterns for accessing complex fluorinated molecules. frontiersin.org

Table 1: Comparison of Asymmetric Synthesis Strategies for Fluorinated Cyclopropanes

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Chiral Catalyst-Mediated Cyclopropanation | Uses a chiral transition metal or organocatalyst to direct the stereoselective addition of a carbene to an alkene. | High enantioselectivity; catalytic nature reduces waste. mdpi.com | Catalyst design can be complex; optimization for specific substrates is often required. |

| Asymmetric Fluorination of Enolates | The enantioselective addition of an electrophilic fluorine source (e.g., NFSI) to a pre-formed chiral enolate or one generated in situ. | Well-established method for creating C-F bonds. nih.gov | Requires stoichiometric chiral auxiliaries or complex catalytic systems; potential for side reactions. |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture of fluorinated cyclopropanes, leaving the other enantiomer enriched. | Can be effective when other methods fail. | Maximum theoretical yield is 50%; requires an efficient separation step. |

| Enzymatic Fluorination | Use of engineered enzymes to perform stereoselective fluorination reactions. sciencedaily.com | High specificity and selectivity; environmentally friendly ("greener") chemistry. colostate.edu | Limited number of known fluorinating enzymes; enzyme stability and substrate scope can be restrictive. sciencedaily.comcolostate.edu |

Discovery of Novel Molecular Targets and Mechanistic Insights

While initial research has linked fluorinated phenylcyclopropanamines to monoamine oxidase (MAO) and serotonin (B10506) (5-HT) receptors, the full spectrum of their biological targets remains an active area of investigation. nih.govnih.gov The parent compound, tranylcypromine (B92988), is a known inhibitor of MAO-A, MAO-B, and Lysine-Specific Demethylase 1 (LSD1). nih.govnih.gov The introduction of fluorine at the C2 position, along with the specific (1R,2R) stereochemistry, significantly modulates this activity profile.

Future research will employ advanced chemical biology and proteomic techniques to identify new binding partners for this compound. Activity-based protein profiling (ABPP) is a powerful tool that uses chemical probes to map the interactions of small molecules across the entire proteome, which can uncover previously unknown targets and off-target effects. frontiersin.org Understanding these interactions is crucial, as they could open up new therapeutic applications for schizophrenia, obesity, and other central nervous system disorders. nih.gov

Mechanistic studies are also becoming more sophisticated. Molecular docking simulations, guided by high-resolution crystal structures of target proteins, can provide detailed insights into the specific molecular interactions that govern binding affinity and selectivity. nih.gov For example, docking studies have helped to rationalize how the fluorine atom may engage in favorable interactions within the binding pocket of the 5-HT2C receptor, contributing to agonist activity while avoiding the 5-HT2B receptor, which is associated with adverse cardiac effects. nih.gov

Table 2: Potential Molecular Targets for this compound

| Target | Target Class | Potential Therapeutic Area | Role of Fluorine/Stereochemistry |

|---|---|---|---|

| 5-HT2C Receptor | G protein-coupled receptor (GPCR) | Obesity, Schizophrenia nih.gov | The fluorine atom may enhance binding affinity and selectivity over other 5-HT subtypes. nih.gov |

| Monoamine Oxidase A/B (MAO-A/B) | Flavoenzyme | Depression nih.gov | Stereochemistry and fluorine substitution significantly alter inhibitory potency and selectivity compared to tranylcypromine. nih.gov |

| Lysine-Specific Demethylase 1 (LSD1) | Flavoenzyme / Epigenetic Modifier | Cancer, Viral Infections nih.gov | The (1R, 2R) configuration is reported to have a different effect on potency compared to other isomers. nih.gov |

| Tyramine (B21549) Oxidase | Amine Oxidase | Not yet defined | Substitutions on the phenyl ring of 2-fluoro-2-arylcyclopropylamines can improve potency. nih.gov |

Development of Advanced SAR and Chemoinformatic Tools

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing the insights needed to transform a hit compound into a viable drug candidate. nih.gov For this compound, future SAR studies will systematically explore modifications to the phenyl ring and the amine substituent to optimize potency, selectivity, and pharmacokinetic properties.

The development and application of advanced chemoinformatic tools are accelerating this process. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, which correlate physicochemical properties with biological activity, are becoming more predictive with the aid of machine learning algorithms. researchgate.net These models can screen virtual libraries of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. researchgate.net

Pharmacophore modeling is another critical chemoinformatic technique. ic.ac.uk By identifying the essential three-dimensional arrangement of chemical features required for biological activity, researchers can design novel scaffolds that retain the key interactions of this compound but possess improved drug-like properties. The integration of artificial intelligence and large-scale data analysis will continue to refine these predictive models, leading to more rational and efficient drug design. researchgate.net

Table 3: Application of Chemoinformatic Tools in Fluorinated Cyclopropanamine Research

| Tool/Technique | Application | Desired Outcome |

|---|---|---|

| Molecular Docking | Simulates the binding pose of the compound within the active site of a target protein. nih.gov | Elucidate key binding interactions; explain selectivity; guide rational modifications. |

| QSAR Modeling | Develops mathematical models linking structural descriptors to biological activity. researchgate.net | Predict the activity of virtual compounds; identify key physicochemical properties for activity. |

| Pharmacophore Discovery | Identifies the essential 3D arrangement of functional groups necessary for activity. ic.ac.uk | Design novel scaffolds with similar activity; perform virtual screening of compound libraries. |

| ADMET Prediction | Uses computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov | Prioritize compounds with favorable drug-like properties; identify potential liabilities early in development. |

Integration of Multidisciplinary Approaches in Fluorinated Cyclopropanamine Research

The complexity of modern drug discovery necessitates a departure from siloed research efforts. The future advancement of this compound and related compounds will depend heavily on the seamless integration of multiple scientific disciplines.

This multidisciplinary paradigm involves a collaborative feedback loop. For example, computational chemists can use modeling to propose novel derivatives. colostate.edu Synthetic organic chemists then develop methods to create these specific molecules. nih.gov Subsequently, pharmacologists and biochemists test the compounds in vitro and in vivo to determine their biological activity and mechanism of action. nih.gov These results are then fed back to the computational team to refine their models, creating an iterative cycle of design, synthesis, and testing that drives the project forward. frontiersin.org

Furthermore, incorporating insights from chemical biology, such as the development of fluorescent probes for imaging or proteomic analysis, adds another layer of understanding. frontiersin.org This holistic approach, which combines the predictive power of computational science with the empirical results of synthetic and biological chemistry, is essential for tackling the multifaceted challenges of drug development and for translating a promising chemical entity into a clinically effective therapeutic. nih.govnih.gov

Table 4: Contributions of Different Disciplines to Fluorinated Cyclopropanamine Research

| Discipline | Key Contributions | Example Activities |

|---|---|---|

| Synthetic Chemistry | Creation of target molecules and derivatives. nih.gov | Asymmetric synthesis, catalyst development, late-stage functionalization. |

| Computational Chemistry | Modeling, prediction, and rational design. colostate.edu | Molecular docking, QSAR, pharmacophore modeling, ADMET prediction. |

| Pharmacology | Evaluation of biological effects in cellular and animal models. nih.gov | Receptor binding assays, functional activity assays, efficacy studies. |

| Biochemistry | Study of molecular interactions and mechanisms. nih.gov | Enzyme inhibition kinetics, protein crystallography, mechanistic studies. |

| Chemical Biology | Development of chemical tools to probe biological systems. frontiersin.org | Activity-based protein profiling (ABPP), design of fluorescent probes. |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for achieving stereoselective synthesis of (1R,2R)-2-Fluoro-2-phenylcyclopropanamine?

- Methodological Answer : The cyclopropane core is typically formed via transition-metal-catalyzed cyclopropanation using diazo precursors (e.g., diazoacetates) . Fluorination at the C2 position often employs nucleophilic fluorinating agents (e.g., Selectfluor®) under controlled conditions to retain stereochemical integrity . Chiral auxiliaries or asymmetric catalysis (e.g., Rh(II) complexes) are critical for enantiomeric excess (ee) >90% .

| Synthetic Step | Reagents/Conditions | Key Challenges |

|---|---|---|

| Cyclopropanation | Diazo compounds, Rh(II) catalysts | Competing diastereomer formation |

| Fluorination | Selectfluor®, anhydrous DMF | Regioselectivity and racemization risks |

| Purification | Chiral HPLC or crystallization | Separation of cis/trans isomers |

Q. Which analytical techniques are most reliable for confirming stereochemistry and purity?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases (detection limit: ~0.1% impurity) .

- NMR Spectroscopy : -NMR distinguishes fluorinated diastereomers; coupling constants () confirm spatial arrangement .

- X-ray Crystallography : Definitive proof of absolute configuration but requires high-quality single crystals .

Advanced Research Questions

Q. How can computational modeling resolve mechanistic ambiguities in fluorocyclopropane synthesis?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition-state geometries and reaction pathways. For example, fluorination steps may proceed via an mechanism, with steric hindrance from the phenyl group favoring retention of configuration . Molecular Dynamics (MD) simulations further assess solvent effects on stereoselectivity.

Q. What experimental strategies address discrepancies in reported bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from:

- Purity Issues : Use orthogonal purity assays (HPLC, LC-MS) to confirm >98% chemical/optical purity .

- Assay Variability : Standardize in vitro enzyme inhibition protocols (e.g., IC measurements under fixed pH/temperature) .

- Stereochemical Impact : Compare activity of (1R,2R) vs. (1S,2S) isomers to isolate stereospecific effects .

Q. How does fluorine substitution influence the compound’s metabolic stability compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity reduces metabolic oxidation by cytochrome P450 enzymes. In vitro microsomal stability assays (e.g., human liver microsomes) show a 2.5-fold increase in half-life () compared to non-fluorinated analogs . Radiolabeled analogs enable PET imaging for in vivo pharmacokinetic profiling .

Key Considerations for Experimental Design

- Stereochemical Integrity : Use chiral catalysts (e.g., Rh(II)-(S)-PTTL) to minimize racemization during fluorination .

- Stability : Store the compound under inert atmosphere (-20°C) to prevent ring-opening reactions .

- Biological Assays : Pair in vitro data with molecular docking studies (e.g., AutoDock Vina) to correlate activity with binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.